11-Oxohaemanthamine

Description

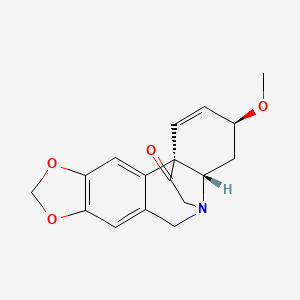

11-Oxohaemanthamine is a haemanthamine-type alkaloid belonging to the 5,10b-ethanophenanthridine skeleton class, primarily isolated from plants of the genus Hippeastrum (Amaryllidaceae). Its molecular formula is C₁₇H₁₈NO₄, distinguished by a ketone carbonyl group at position C11, a unique feature among haemanthamine-type alkaloids, which typically bear a hydroxyl group at this position .

Properties

CAS No. |

1472-75-9 |

|---|---|

Molecular Formula |

C17H17NO4 |

Molecular Weight |

299.326 |

InChI |

InChI=1S/C17H17NO4/c1-20-11-2-3-17-12-6-14-13(21-9-22-14)4-10(12)7-18(8-16(17)19)15(17)5-11/h2-4,6,11,15H,5,7-9H2,1H3/t11-,15+,17+/m1/s1 |

InChI Key |

UQKMNPMXAVRLTD-PJQXDXOGSA-N |

SMILES |

COC1CC2C3(C=C1)C(=O)CN2CC4=CC5=C(C=C34)OCO5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Oxohaemanthamine involves several steps, starting from the precursor norbelladine. The key steps include methylation to form 4’-O-methylnorbelladine, followed by phenolic oxidative coupling to form the core structure .

Industrial Production Methods: advancements in synthetic biology and biotechnological approaches may offer potential methods for large-scale production in the future .

Chemical Reactions Analysis

Types of Reactions: 11-Oxohaemanthamine undergoes various chemical reactions, including:

Oxidation: Introduction of the ketone carbonyl group at C11.

Reduction: Potential reduction of the ketone group to a hydroxyl group.

Substitution: Possible substitution reactions at other positions on the phenanthridine skeleton.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include derivatives with modified functional groups, such as hydroxyl or substituted phenanthridine derivatives .

Scientific Research Applications

11-Oxohaemanthamine has garnered interest for its diverse biological activities. Some of its notable applications include:

Antitumor Activity: Exhibits cytotoxic effects against various cancer cell lines.

Antimicrobial Properties: Shows potential as an antimicrobial agent against certain bacterial and fungal strains.

Enzyme Inhibition: Acts as an inhibitor of acetylcholinesterase, making it a candidate for Alzheimer’s disease research.

Mechanism of Action

The mechanism of action of 11-Oxohaemanthamine involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to bind to the ribosomal A-site cleft, inhibiting protein synthesis . Additionally, its acetylcholinesterase inhibitory activity is linked to its binding to the enzyme’s active site, preventing the breakdown of acetylcholine .

Comparison with Similar Compounds

Key Structural and Spectroscopic Features:

- Substituents : A methoxy group at C3 and a ketone at C11, confirmed via NMR, CD, and HRESIMS .

- Stereochemistry: CD data align with α-series crinane-type alkaloids, and NOESY correlations confirm β-orientation of substituents .

- Physical Properties :

Comparison with Similar Haemanthamine-Type Alkaloids

Haemanthamine-type alkaloids share a 5,10b-ethanophenanthridine skeleton but differ in substituents at C3 and C11. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of 11-Oxohaemanthamine with Analogues

Key Differences and Implications:

C11 Functionalization :

- This compound is the only haemanthamine-type alkaloid with a ketone at C11, whereas others feature a hydroxyl group . This ketone may alter reactivity, solubility, and biological interactions compared to hydroxyl-bearing analogues.

C3 Substituent Diversity: Most haemanthamine-type alkaloids have a methoxy group at C3.

Stereochemical Variations :

- Substituent orientation (e.g., β-orientation of H-6 in this compound) is critical for interactions with biological targets, as seen in homolycorine-type alkaloids .

Research Findings and Gaps

- Structural Confirmation : Advanced techniques like NMR, CD, and HRESIMS are essential for distinguishing isomers (e.g., 6α- vs. 6β-hydroxymaritidine) and confirming ketone vs. hydroxyl groups .

- Biological Potential: Haemanthamine-type alkaloids are studied for anticancer and acetylcholinesterase inhibitory activities, but this compound’s specific bioactivity remains undercharacterized .

- Taxonomic Distribution: this compound is absent in H. breviflorum, H. elegans, and H. puniceum, suggesting species-specific biosynthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.